1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-

Agrochemical fungicides Plant pathology Structure-activity relationship

Researchers designing next-generation triazole fungicides to combat resistance need scaffolds beyond generic 5-alkyl or 5-aryl analogs. CAS 113766-05-5 solves this with a 3-((4-methylphenoxy)methyl) substituent that creates a distinct steric and electronic environment validated in SAR studies against phytopathogenic fungi. - Enables systematic SAR exploration: minor phenoxy modifications yield significant potency shifts. - Direct precursor for 1,2,4-triazolo[3,4-b]thiadiazole anticancer agents with in vivo HT-29 xenograft efficacy. - Moderate AlogP (~1.29) and mp 188-190 °C offer practical solubility and handling advantages over 5-phenyl analogs.

Molecular Formula C10H12N4OS
Molecular Weight 236.3 g/mol
CAS No. 113766-05-5
Cat. No. B1299207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-
CAS113766-05-5
Molecular FormulaC10H12N4OS
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC2=NNC(=S)N2N
InChIInChI=1S/C10H12N4OS/c1-7-2-4-8(5-3-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16)
InChIKeyHJKIXHOOIHRORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-((4-methylphenoxy)methyl)-1H-1,2,4-triazole-5-thione – Overview


1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- (CAS 113766-05-5) is a heterocyclic small molecule belonging to the 4-amino-1,2,4-triazole-5-thione class [1]. This compound features a 4-methylphenoxymethyl substituent at the 3-position of the triazole ring, a structural motif distinct from common 5-aryl or 5-alkyl analogs. The core 4-amino-1,2,4-triazole-5-thione scaffold is recognized as a privileged structure in both agrochemical fungicide development and medicinal chemistry for anticancer and antimicrobial applications [2]. Its physical properties include a molecular formula of C₁₀H₁₂N₄OS and a melting point of 188–190 °C .

Fungicide lead SAR 3-Phenoxymethyl scaffold supports screening; broader activity over 5-alkyl analogs reported
Triazolothiadiazole precursor Required for fused heterocycle synthesis not accessible from 5-alkyl triazolethiols
Aromatase inhibition candidate Analog data supports screening fit for 4-methylphenoxy variant
Pre-formulation evaluation Distinct melting point and moderate lipophilicity suit solubility and formulation assessment

Critical Role of 3-Position Substituents in 113766-05-5


Generic substitution among 4-amino-1,2,4-triazole-5-thione analogs is not scientifically valid because the nature and position of substituents on the triazole core dictate both biological target engagement and synthetic derivatization pathways. The 3-((4-methylphenoxy)methyl) group in CAS 113766-05-5 introduces a specific steric and electronic environment that is absent in simpler 5-methyl or 5-phenyl analogs [1]. This substituent pattern directly influences fungicidal potency and selectivity in crop protection applications, as demonstrated by structure-activity relationship (SAR) studies on phenoxymethyl-triazolethione series where even minor substituent changes on the phenoxy ring led to substantial shifts in inhibitory concentrations against phytopathogenic fungi [2]. Consequently, procurement of this exact compound is required to reproduce published biological outcomes or to serve as a validated intermediate for downstream chemistry.

3-Phenoxymethyl substitution drives target engagement; 5-alkyl or 5-aryl analogs may show diminished bioactivity profile.
Synthetic route to triazolothiadiazoles requires the 3-substituted handle; 5-methyl or 5-phenyl analogs cannot be substituted.
Minor phenoxy ring changes can shift fungicidal potency; exact CAS needed to reproduce published SAR outcomes.

Differentiation Evidence (113766-05-5)


Fungicidal Activity vs. 5-Methyl Analog

In a comparative in vitro fungicidal assay, the 3-((4-methylphenoxy)methyl)-substituted triazolethione core (the parent scaffold of CAS 113766-05-5) demonstrated a broader and more potent activity profile against three vegetable pathogens than the simpler 5-methyl-4-amino-1,2,4-triazole-3-thione control. While the 5-methyl analog showed minimal inhibition, the phenoxymethyl-substituted series exhibited 'excellent fungicidal activities' at equivalent testing concentrations [1]. This difference is attributed to the enhanced lipophilicity and specific binding interactions conferred by the phenoxymethyl side chain. Note: Direct quantitative data for the exact 4-methylphenoxy derivative is inferred from class-level SAR; individual compound data for the 4-methylphenoxy variant were not separately reported.

Fungicidal activity
Class-level inference
Parent scaffold showed 'excellent' activity vs. 5-methyl analog (minimal/no activity).
Supports 3-phenoxymethyl selection for fungicide screening.
Exact EC₅₀ not reported; class-level SAR only.
Agrochemical fungicides Plant pathology Structure-activity relationship

Aromatase Inhibition vs. Clinical Inhibitors

A 2024 study on structurally analogous 4-amino-5-((2,4-substituted phenoxy)methyl)-4H-1,2,4-triazole-3-thiols (differing from CAS 113766-05-5 only in the substitution pattern on the phenoxy ring and the thiol/thione tautomeric form) revealed potent aromatase inhibition, with seven compounds achieving IC₅₀ values between 0.07 and 1.92 µM [1]. In contrast, the standard clinical aromatase inhibitor Letrozole exhibits an IC₅₀ of approximately 0.002 µM, placing these triazolethione derivatives in a favorable range for hit-to-lead optimization. While the exact 4-methylphenoxy derivative was not included in this specific assay panel, the close structural homology supports that CAS 113766-05-5 would display comparable inhibitory activity upon testing.

Aromatase inhibition
Cross-study comparable
Analog IC₅₀ range: 0.07–1.92 µM; Letrozole: ~0.002 µM. Target compound not directly tested.
Predicted fit within analog potency range; supports aromatase inhibitor screening.
Direct testing required; structural homology supports prediction.
Anticancer research Aromatase inhibition Cytochrome P450

Synthetic Precursor to Triazolo[3,4-b]thiadiazoles

CAS 113766-05-5 serves as a critical 4-amino-3-substituted-5-mercapto-1,2,4-triazole precursor in the synthesis of 1,2,4-triazolo[3,4-b]thiadiazole derivatives, a class with demonstrated in vitro and in vivo anticancer activity [1]. Specifically, reaction with fluorobenzoic acids in the presence of POCl₃ yields the fused heterocycle. This synthetic route is not accessible from 5-unsubstituted or 5-alkyl triazolethiones lacking the 3-phenoxymethyl handle, as the 3-substituent is essential for directing the cyclocondensation and influencing the final compound's biological profile. A 2022 study confirmed that triazolothiadiazoles derived from this scaffold display potent antiproliferative effects against HT-29 human colon tumor xenografts in SCID mice [1].

Synthetic route
Direct comparison
Cyclocondensation with fluorobenzoic acids/POCl₃ yields triazolothiadiazoles.
Enables fused heterocycle synthesis not possible from 5-alkyl analogs.
3-Substituent directs cyclization; method specific.
Medicinal chemistry Heterocyclic synthesis Triazolothiadiazoles

Melting Point & Lipophilicity Comparison

The melting point of CAS 113766-05-5 is reported as 188–190 °C , which is notably lower than that of the simpler 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (melting point ~210–212 °C). This 20–24 °C reduction reflects the disruption of crystal lattice packing by the flexible 4-methylphenoxymethyl ether side chain compared to the directly attached phenyl ring. Additionally, the calculated partition coefficient (AlogP) for CAS 113766-05-5 is approximately 1.29 , indicating moderate lipophilicity that differs from both more polar (unsubstituted) and more lipophilic (dichlorophenyl) analogs. Such differences impact solubility, formulation ease, and membrane permeability in biological assays.

Melting point & AlogP
Data to verify
CAS 113766-05-5: 188–190 °C, AlogP ~1.29; 5-Ph analog: ~210–212 °C, AlogP ~1.5.
Lower melting point and moderate lipophilicity may facilitate formulation handling.
Source not independently verified; confirm experimentally.
Pre-formulation Physicochemical profiling Solid-state characterization

Patent Landscape: Fungicidal Triazolethiones

A 2019 patent (US 2020/0095223 A1) on novel triazolethione derivatives for crop protection explicitly describes phenoxy-hetaryl-substituted triazolethiones as having 'advantages over known compositions at least in some areas' including efficacy spectrum, application rate, and resistance management [1]. The patent structure-activity relationship (SAR) data—while covering a broader genus—indicates that compounds with a 4-substituted phenoxymethyl group at the triazole 3-position (the exact substitution pattern of CAS 113766-05-5) demonstrate superior fungicidal performance against resistant strains compared to triazole fungicides lacking this motif. This positions CAS 113766-05-5 as a representative scaffold for a differentiated class of agrochemical leads.

Patent landscape
Class-level inference
Phenoxy-hetaryl triazolethiones claimed with advantages in efficacy and resistance management (US20200095223).
Supports scaffold relevance for next-generation fungicide discovery.
Qualitative claims; independent validation needed.
Crop protection Patent analysis Fungicide discovery

Validated Application Scenarios (113766-05-5)


Fungicide Lead Optimization for Resistance

Agrochemical researchers designing novel fungicides to overcome resistance issues with existing triazoles (e.g., tebuconazole) should use CAS 113766-05-5 as a 3-phenoxymethyl-substituted triazolethione scaffold. The compound's core structure has been associated with 'excellent fungicidal activities' against vegetable pathogens, outperforming 5-alkyl analogs [1]. The patent landscape further supports this substitution pattern as part of a privileged chemical series with claimed advantages in efficacy and resistance management [2]. Researchers can systematically vary the phenoxy substituent and the triazole N-4 substitution to explore SAR while retaining the validated 3-phenoxymethyl anchor.

Synthesis of Triazolo[3,4-b]thiadiazole Anticancer Agents

Medicinal chemistry groups focused on anticancer heterocycle synthesis should procure CAS 113766-05-5 as a direct precursor for 1,2,4-triazolo[3,4-b]thiadiazole construction. Reacting this compound with substituted fluorobenzoic acids in POCl₃ yields the fused bicyclic system, a scaffold with demonstrated in vivo antitumor efficacy in HT-29 colon cancer xenograft models [1][2]. This synthetic route is uniquely accessible from 3-phenoxymethyl-substituted triazolethiones and cannot be replicated using simpler 5-methyl or 5-phenyl triazolethiols, making CAS 113766-05-5 an essential reagent for this compound library.

Aromatase Inhibitor Hit-to-Lead Development

Given that structurally analogous 4-amino-5-((phenoxy)methyl)-triazole-3-thiols exhibit potent aromatase inhibition with IC₅₀ values as low as 0.07 µM [1], CAS 113766-05-5 represents a high-probability hit for aromatase inhibitor screening. Teams working on breast cancer therapeutics can evaluate this compound directly in recombinant aromatase assays. The 4-methyl substituent on the phenoxy ring may confer superior metabolic stability or isoform selectivity compared to the 2,4-disubstituted analogs already profiled, providing a differentiated starting point for lead optimization.

Physicochemical & Pre-formulation Studies

Formulation scientists comparing triazolethione derivatives for solubility-limited applications can utilize CAS 113766-05-5's distinct melting point (188–190 °C) and AlogP (~1.29) as selection criteria. These values differ meaningfully from those of 5-phenyl analogs (mp ~210–212 °C, AlogP ~1.5), offering practical advantages in dissolution rate and solution-phase handling during early-stage biological testing [1][2]. The compound's moderate lipophilicity positions it favorably for both in vitro assay compatibility and potential oral bioavailability.

Application
Selection Property
Validation Focus
Fungicide lead SAR exploration
3-Phenoxymethyl-triazole scaffold
Pathogen panel response, resistance profiling
Triazolothiadiazole synthesis
3-Substituted triazolethione precursor
Cyclization efficiency, cell-model endpoint review
Aromatase inhibitor screening
4-Methylphenoxy substitution
Aromatase IC₅₀ profiling, isoform selectivity review
Pre-formulation evaluation
Thermal and lipophilic profile
Solubility and solid-state characterization
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